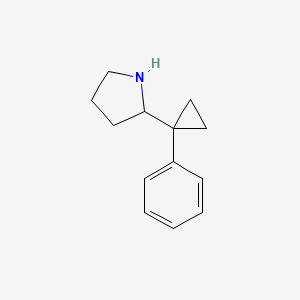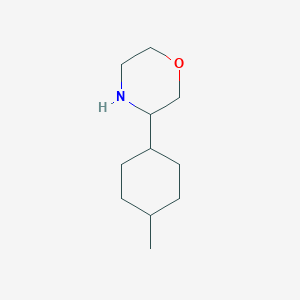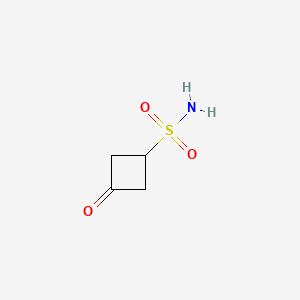
3-Oxocyclobutane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H6O3. It is a solid, off-white substance with a melting point of 69-70°C and a boiling point of 296°C. The compound is slightly soluble in water and has the following chemical structure:
Structure:C1(C(O)=O)CC(=O)C1
Métodos De Preparación
The synthesis of 3-oxocyclobutanecarboxylic acid involves the following steps:
- Starting with a carboxylic acid, the compound undergoes a reaction with oxygen at temperatures between 120°C and 150°C in methanol solvent. This initial step forms an oxocyclobutane intermediate.
- Subsequently, alkylation occurs, leading to the formation of 3-oxocyclobutanecarboxylic acid.
Análisis De Reacciones Químicas
3-Oxocyclobutanecarboxylic acid can participate in various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired transformation. Major products formed from these reactions depend on the specific reaction pathway.
Aplicaciones Científicas De Investigación
This compound serves as a crucial pharmaceutical intermediate. Its applications span several areas:
Medicinal Chemistry: 3-Oxocyclobutanecarboxylic acid is widely used in the synthesis of numerous active pharmaceutical ingredients (APIs). Examples include ACK1 inhibitors, MDM2 antagonists, JAK inhibitors, CETP inhibitors, kinase inhibitors, PDE10 inhibitors, and thrombin inhibitors.
Immunology and Oncology: It plays a role in autoimmune chronic inflammation and antitumor drug development.
Mecanismo De Acción
The precise mechanism by which 3-oxocyclobutanecarboxylic acid exerts its effects depends on the specific context (e.g., the target protein or pathway). Further research is needed to elucidate its detailed molecular interactions.
Comparación Con Compuestos Similares
While 3-oxocyclobutanecarboxylic acid is unique in its structure, it shares similarities with other cyclic carboxylic acids. its specific applications and reactivity set it apart.
For further exploration, you may want to investigate related compounds such as cyclobutanecarboxylic acid and other oxocarboxylic acids
Propiedades
Fórmula molecular |
C4H7NO3S |
|---|---|
Peso molecular |
149.17 g/mol |
Nombre IUPAC |
3-oxocyclobutane-1-sulfonamide |
InChI |
InChI=1S/C4H7NO3S/c5-9(7,8)4-1-3(6)2-4/h4H,1-2H2,(H2,5,7,8) |
Clave InChI |
BXIUQEXCFOHUML-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1=O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



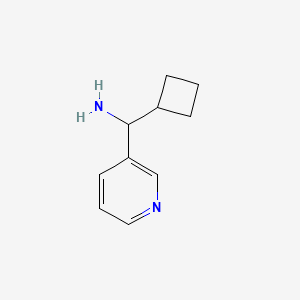
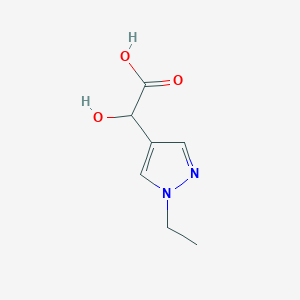
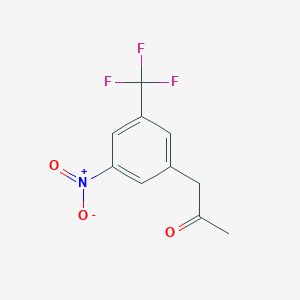
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde](/img/structure/B13528471.png)




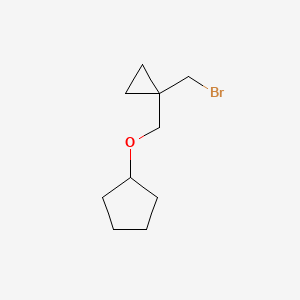
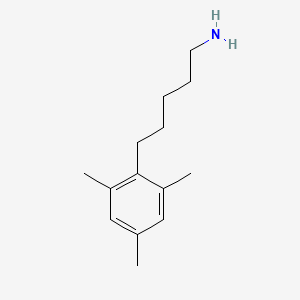
![methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
